2-(Diethoxymethyl)oxirane

Descripción

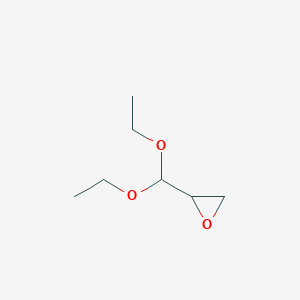

Structure

3D Structure

Propiedades

IUPAC Name |

2-(diethoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-3-8-7(9-4-2)6-5-10-6/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQQWSQARNQPLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1CO1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404998 | |

| Record name | 2-(diethoxymethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13269-77-7 | |

| Record name | 2-(diethoxymethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycidaldehyde diethyl acetal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Diethoxymethyl)oxirane chemical properties and reactivity

An In-Depth Technical Guide to 2-(Diethoxymethyl)oxirane: Chemical Properties and Reactivity

Introduction

This compound, also known as glycidaldehyde diethyl acetal, is a bifunctional organic compound of significant interest in synthetic chemistry. Its structure incorporates two key reactive moieties: a strained three-membered oxirane (epoxide) ring and an acid-labile diethyl acetal. This unique combination makes it a valuable C3 building block and a synthetic equivalent of the highly reactive glycidic aldehyde. The oxirane ring is susceptible to nucleophilic attack, driven by the release of ring strain, while the acetal group serves as a stable protecting group for an aldehyde functionality, which can be unmasked under specific acidic conditions. This guide provides a comprehensive overview of the chemical properties, spectroscopic profile, and reactivity of this compound, offering insights for its strategic application in research, process development, and drug discovery.

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its handling, storage, and application in chemical synthesis. While experimental data for this specific compound is sparse in publicly available literature, properties can be reliably estimated based on its structure and comparison to analogous compounds. The chiral version, (S)-2-(Diethoxymethyl)oxirane, is also a known compound.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₃ | [1][2] |

| Molecular Weight | 146.18 g/mol | [1][2] |

| CAS Number | 13269-77-7 | [3][4][5] |

| Appearance | Expected to be a colorless liquid | N/A |

| Boiling Point | Data not readily available | N/A |

| Density | Data not readily available | N/A |

| Solubility | Soluble in common organic solvents | [6] |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural verification and purity assessment of this compound.[7] The expected spectral data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[8][9]

Table 2: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) [ppm] (Predicted) | Multiplicity | Integration | Assignment |

| ~4.5 | d | 1H | -CH (OCH₂CH₃)₂ |

| ~3.4 - 3.7 | m | 4H | -OCH₂ CH₃ |

| ~3.1 | m | 1H | Oxirane-CH |

| ~2.8 | dd | 1H | Oxirane-CH₂ (one H) |

| ~2.6 | dd | 1H | Oxirane-CH₂ (one H) |

| ~1.2 | t | 6H | -OCH₂CH₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) [ppm] (Predicted) | Assignment |

| ~101 | Acetal C H |

| ~62 | -OC H₂CH₃ |

| ~52 | Oxirane-C H |

| ~45 | Oxirane-C H₂ |

| ~15 | -OCH₂C H₃ |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.[8][10]

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3050 - 2950 | C-H stretch | Alkyl |

| ~1250, ~850 | C-O stretch (ring) | Oxirane |

| 1150 - 1050 | C-O stretch | Acetal |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.[11][12]

-

Molecular Ion (M⁺): Expected at m/z = 146.

-

Key Fragments: Loss of an ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 101. Fragmentation of the acetal and oxirane rings would lead to a complex pattern of smaller ions.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the chemistry of its two functional groups: the strained oxirane ring and the acid-sensitive diethyl acetal. The high ring strain of the epoxide makes it a potent electrophile, susceptible to ring-opening by a wide variety of nucleophiles.[13][14]

Reactivity of the Oxirane Ring

The ring-opening of epoxides can be catalyzed by either acid or base, with each condition leading to distinct and predictable regiochemical outcomes.

Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group and activating the ring towards nucleophilic attack.[15][16][17] The reaction proceeds via an Sₙ2-like mechanism with significant Sₙ1 character.

-

Mechanism: The nucleophile attacks the protonated epoxide. The transition state has considerable carbocationic character, which is better stabilized at the more substituted carbon atom.

-

Regioselectivity: Nucleophilic attack preferentially occurs at the more substituted carbon of the epoxide ring (C2).[13][16][18] For this compound, this is the carbon atom bonded to the diethoxymethyl group.

-

Stereochemistry: The reaction occurs with backside attack, leading to an inversion of configuration at the center of attack and resulting in an anti relationship between the incoming nucleophile and the newly formed hydroxyl group.[16][17]

Caption: Acid-Catalyzed Ring-Opening of this compound.

Self-Correction: While the general rule for acid-catalyzed opening is attack at the more substituted carbon, this applies when one carbon is tertiary. When both carbons are primary or secondary, as in this case, attack occurs at the less sterically hindered carbon (C1), an Sₙ2-like result.[16][17]

Under basic or neutral conditions, a strong nucleophile directly attacks one of the epoxide carbons in a classic Sₙ2 displacement, with the alkoxide acting as the leaving group.[19][20]

-

Mechanism: The reaction is a direct Sₙ2 attack. The choice of which carbon is attacked is governed by sterics.

-

Regioselectivity: Nucleophilic attack occurs at the less sterically hindered carbon atom (C1).[13][19]

-

Stereochemistry: The Sₙ2 mechanism dictates a complete inversion of stereochemistry at the site of nucleophilic attack.[19]

Caption: Base-Catalyzed Ring-Opening of this compound.

Reactivity of the Diethyl Acetal Group

The diethyl acetal functions as a protecting group for an aldehyde. It is stable to basic, neutral, and mildly acidic conditions but can be readily hydrolyzed to the corresponding aldehyde under stronger aqueous acid conditions.[21]

-

Mechanism: The hydrolysis is initiated by protonation of one of the acetal oxygens, followed by the elimination of ethanol to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and subsequent deprotonation yields the aldehyde and two equivalents of ethanol.

Caption: Mechanism of Acid-Catalyzed Acetal Hydrolysis.

Synthetic Utility

The orthogonal reactivity of the epoxide and acetal groups allows for a stepwise functionalization strategy. A common synthetic sequence involves:

-

Ring-opening of the epoxide with a chosen nucleophile (e.g., organometallics, amines, alkoxides) under basic conditions to introduce diversity at the C1 position.

-

Subsequent acid-catalyzed hydrolysis of the acetal to unmask the aldehyde, which can then undergo further transformations (e.g., oxidation, reduction, Wittig reaction, reductive amination).

This strategy provides a powerful route to synthesize a variety of functionalized 1,2-diols and glycerol derivatives.[22][23]

Experimental Protocol: Synthesis of 1-Phenyl-2,3-dihydroxypropanal Diethyl Acetal

This protocol details the base-catalyzed ring-opening of this compound using a Grignard reagent, a self-validating system where successful reaction is confirmed by the incorporation of the phenyl group and subsequent formation of a secondary alcohol.

Materials:

-

This compound (1.0 eq)

-

Phenylmagnesium bromide (1.1 eq, 3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Setup: An oven-dried, three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (argon) is charged with this compound dissolved in anhydrous diethyl ether.

-

Reaction: The solution is cooled to 0 °C in an ice bath. Phenylmagnesium bromide solution is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

-

Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting epoxide is consumed.

-

Quenching: The reaction is carefully quenched by slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C to decompose the excess Grignard reagent and the magnesium alkoxide intermediate.

-

Workup: The mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted twice with diethyl ether. The combined organic layers are washed with brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel.

Caption: Experimental Workflow for Grignard Reaction.

Safety and Handling

As with all epoxides, this compound should be handled with care due to its potential reactivity and toxicity.

-

Hazards: Epoxides are often classified as alkylating agents and should be considered potentially toxic.[24] They can be irritants to the skin, eyes, and respiratory system.[25] The compound may also be flammable.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[26]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[27] Keep the container tightly sealed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile synthetic intermediate whose value lies in the distinct and controllable reactivity of its epoxide and acetal functionalities. A thorough understanding of its properties and the regiochemical outcomes of its ring-opening reactions under different conditions enables chemists to strategically employ it in the synthesis of complex, highly functionalized molecules. Its role as a glycidic aldehyde equivalent provides a reliable pathway for constructing carbon skeletons and introducing valuable hydroxyl and aldehyde groups, making it a key tool for researchers in organic synthesis and medicinal chemistry.

References

-

PubChem. 2-[5-(Diethoxymethyl)tetradecyl]oxirane. National Center for Biotechnology Information. [Link]

-

Chemsrc. This compound. [Link]

-

US EPA. Oxirane, 2-[[3-(diethoxymethylsilyl)propoxy]methyl]-. [Link]

-

2a biotech. This compound. [Link]

-

National Institutes of Health. Enantioselective Route to Terminal 2,3‐Epoxy Tosylates Enabled by Cooperative Organocatalytic Desymmetrization of 2‐Substituted Glycerol Derivatives. [Link]

-

PubMed. A theoretical examination of the acid-catalyzed and noncatalyzed ring-opening reaction of an oxirane by nucleophilic addition of acetate. Implications to epoxide hydrolases. [Link]

-

Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]

-

MDPI. Continuous flow upgrading of glycerol toward oxiranes and active pharmaceutical ingredients thereof. [Link]

-

Chemistry Steps. Epoxides Ring-Opening Reactions. [Link]

-

ResearchGate. Synthesis of triethoxysilyl functionalized linear glycerol based... [Link]

-

RSC Publishing. Hydrolysis of oxiranylmethyl tosylates. [Link]

-

Master Organic Chemistry. Reaction of epoxides with nucleophiles under basic conditions. [Link]

-

PubMed. Enantio- and regioselectivity in the epoxide-hydrolase-catalyzed ring opening of aliphatic oxiranes: Part II: Dialkyl- and trialkylsubstituted oxiranes. [Link]

-

Preprints.org. Synthesis and Beneficials Effects of Glycerol Derivatives. [Link]

-

Physics & Maths Tutor. 6.3.2 Spectroscopy MS. [Link]

-

MDPI. Glycerol: A promising Green Solvent and Reducing Agent for Metal-Catalyzed Transfer Hydrogenation Reactions and Nanoparticles Formation. [Link]

-

McMurry, J. E. Fundamentals of Organic Chemistry. [Link]

-

University of Calgary. Ch16: SN2 type reactions of Epoxides. [Link]

-

OpenStax. 18.5 Reactions of Epoxides: Ring-Opening. [Link]

-

McMurry, J. E. Organic Chemistry: A Tenth Edition. [Link]

-

ResearchGate. NMR, mass spectroscopy, IR - finding compound structure? [Link]

-

ResearchGate. Main reactions of epoxidation and oxirane ring-opening process. [Link]

-

Organic Chemistry Tutor. Epoxide Opening. [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

Organic Syntheses. Diethyl (1-Diazo-2-oxopropyl)phosphonate. [Link]

-

Docsity. Nucleophilic Substitution Reactions of Epoxides. [Link]

-

PubChem. Methanol;2-methyloxirane;oxirane. [Link]

-

NIST WebBook. Oxirane, 2-ethyl-2-methyl-. [Link]

-

Wikipedia. Ethylene oxide. [Link]

-

YouTube. 2 Structure & Synthesis of Epoxide. [Link]

-

PubChem. Ethylene Oxide. [Link]

Sources

- 1. (S)-2-(Diethoxymethyl)oxirane [chemicalbook.com]

- 2. (S)-2-(Diethoxymethyl)oxirane CAS#: [m.chemicalbook.com]

- 3. This compound | CAS#:13269-77-7 | Chemsrc [chemsrc.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 9. researchgate.net [researchgate.net]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 12. Oxirane, 2-ethyl-2-methyl- [webbook.nist.gov]

- 13. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 14. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 15. A theoretical examination of the acid-catalyzed and noncatalyzed ring-opening reaction of an oxirane by nucleophilic addition of acetate. Implications to epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]

- 17. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. organicchemistrytutor.com [organicchemistrytutor.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. docsity.com [docsity.com]

- 21. researchgate.net [researchgate.net]

- 22. Enantioselective Route to Terminal 2,3‐Epoxy Tosylates Enabled by Cooperative Organocatalytic Desymmetrization of 2‐Substituted Glycerol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. preprints.org [preprints.org]

- 24. Ethylene Oxide | C2H4O | CID 6354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. static.cymitquimica.com [static.cymitquimica.com]

- 26. datasheets.scbt.com [datasheets.scbt.com]

- 27. fishersci.co.uk [fishersci.co.uk]

Foreword: The Strategic Value of 2-(Diethoxymethyl)oxirane

<An In-Depth Technical Guide to the Synthesis and Purification of 2-(Diethoxymethyl)oxirane

This compound, also known as glycidol diethyl acetal, is a versatile bifunctional molecule of significant interest to researchers in organic synthesis and drug development. Its structure, which combines a reactive epoxide ring with a stable acetal-protected aldehyde, makes it a valuable building block for introducing a C3-unit with latent aldehyde functionality. This guide provides a comprehensive overview of its synthesis via epoxidation of acrolein diethyl acetal, subsequent purification, and detailed characterization, grounded in established chemical principles and field-proven insights.

PART 1: Synthesis via Alkene Epoxidation

The most direct and widely employed route to this compound is the epoxidation of its precursor, acrolein diethyl acetal. This reaction involves the conversion of the carbon-carbon double bond of the alkene into a three-membered epoxide ring.

The Precursor: Acrolein Diethyl Acetal

The synthesis begins with the protection of the aldehyde group of acrolein. Acrolein is highly reactive and prone to polymerization, making the protection of its aldehyde functionality a critical first step. This is typically achieved by reacting acrolein with ethyl orthoformate or ethanol in the presence of an acid catalyst to form the more stable acrolein diethyl acetal.[1][2][3] This acetal is significantly less prone to polymerization and allows for selective reaction at the alkene moiety.

The Oxidant: Choosing the Right Epoxidizing Agent

The choice of oxidizing agent is paramount for a successful epoxidation. While various reagents can effect this transformation, meta-chloroperoxybenzoic acid (m-CPBA) is often preferred for its efficacy, selectivity, and relative ease of handling.[4]

Why m-CPBA?

-

Selectivity: The electron-withdrawing meta-chloro substituent stabilizes the peroxyacid, enhancing its selectivity and reducing the likelihood of side reactions.[5]

-

Mild Conditions: The reaction proceeds efficiently under mild conditions, which helps to preserve the sensitive epoxide ring from undesired ring-opening reactions.[5]

-

Stereospecificity: The epoxidation with m-CPBA is a concerted, stereospecific syn-addition, meaning the oxygen atom is delivered to the same face of the double bond.[6][7] While not relevant for this achiral substrate, it is a crucial feature in more complex syntheses.

-

Byproduct Removal: The byproduct of the reaction is meta-chlorobenzoic acid, which can be readily removed from the reaction mixture by a simple basic wash during the workup phase.[5]

The Reaction Mechanism: A Concerted Approach

The epoxidation of an alkene with a peroxyacid like m-CPBA proceeds through a concerted "butterfly" transition state.[4] In this mechanism, several bond-forming and bond-breaking events occur simultaneously: the alkene's pi bond attacks the terminal oxygen of the peroxyacid, which in turn uses a lone pair to attack the other carbon of the double bond.[6][7] This concerted process results in the formation of the epoxide and the corresponding carboxylic acid byproduct.[7]

PART 2: Experimental Protocol and Workflow

This section provides a detailed, step-by-step methodology for the synthesis and subsequent purification of this compound.

Synthesis Workflow Diagram

Caption: High-level workflow for the synthesis and purification of this compound.

Detailed Synthesis Protocol

Materials:

-

Acrolein diethyl acetal

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Saturated aqueous sodium chloride (Brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve acrolein diethyl acetal in dichloromethane (CH₂Cl₂). Cool the solution to 0-5 °C using an ice bath.

-

m-CPBA Addition: In a separate flask, dissolve m-CPBA in CH₂Cl₂. Add this solution dropwise to the cooled solution of acrolein diethyl acetal over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, cool the reaction mixture again in an ice bath and quench the excess peroxyacid by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir vigorously for 20 minutes.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2-3 times, to remove m-chlorobenzoic acid) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification: The Critical Step

The crude product will contain the desired epoxide along with residual solvent and minor impurities. Purification is essential to obtain a high-purity final product.

Method: Fractional Vacuum Distillation

Fractional distillation under reduced pressure is the most effective method for purifying this compound. The reduced pressure is necessary to lower the boiling point, which prevents thermal decomposition of the sensitive epoxide ring.

| Parameter | Value | Rationale |

| Boiling Point | 190.3 ± 20.0 °C at 760 mmHg[8] | The relatively high atmospheric boiling point necessitates vacuum distillation to prevent degradation. |

| Pressure | < 20 mmHg | A typical pressure range to achieve a manageable boiling temperature for laboratory-scale distillation. |

| Apparatus | Fractional distillation setup with a Vigreux or packed column. | Provides the necessary theoretical plates to separate the product from closely boiling impurities. |

| Precaution | Never distill to dryness.[9][10] | Concentrating residual peroxides (if any) can create an explosion hazard. Always leave a small residue in the distillation flask. |

Purification Protocol:

-

Assemble a fractional vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

-

Transfer the crude product to the distillation flask.

-

Slowly reduce the pressure to the target vacuum level.

-

Gradually heat the distillation flask using a heating mantle.

-

Collect the fraction that distills at the expected boiling point for the given pressure.

-

The purified this compound should be collected as a colorless liquid.

PART 3: Characterization and Quality Control

Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the oxirane ring protons (typically 2.5-3.5 ppm), the acetal methine proton (~4.5 ppm), and the ethoxy groups (quartet ~3.5 ppm, triplet ~1.2 ppm). |

| ¹³C NMR | Signals for the oxirane carbons (typically 40-60 ppm), the acetal carbon (~100 ppm), and the ethoxy group carbons. |

| FT-IR | Characteristic C-O-C stretching frequencies for the epoxide ring (around 800-950 cm⁻¹ and 1250 cm⁻¹) and the acetal group (around 1050-1150 cm⁻¹). |

| Mass Spec (MS) | The molecular ion peak (or M+H⁺) should be observable, confirming the molecular weight of 146.19 g/mol . |

Safety Considerations

-

Peroxyacids: m-CPBA is a strong oxidizing agent and can cause fires upon contact with flammable materials.[4] It is also a skin and eye irritant. Always handle with appropriate personal protective equipment (PPE) in a chemical fume hood.[13]

-

Epoxides: Epoxides are reactive molecules and should be handled with care. They are often considered potential alkylating agents.

-

Peroxide Formation: The starting material, acrolein diethyl acetal, and other ethers used in synthesis can form explosive peroxides upon storage, especially when exposed to air and light.[10][14] It is crucial to date containers upon receipt and opening and to test for peroxides before distillation.[9][14]

References

-

Wikipedia. meta-Chloroperoxybenzoic acid. [Link]

-

Fiveable. M-CPBA Definition - Organic Chemistry Key Term. [Link]

-

Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid). [Link]

-

yak Science. Epoxidation of Alkenes using mCPBA: Mechanism and Properties!. YouTube, 7 Nov. 2015. [Link]

-

Henderson, T. Working Safely with Peroxides and Hydroperoxides in the Laboratory. Lab Manager, 30 Jan. 2025. [Link]

-

University of California, Santa Barbara. GUIDELINES FOR SAFE HANDLING OF PEROXIDE FORMING CHEMICALS. [Link]

-

Princeton University. Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. [Link]

-

Ohio University. Peroxide Lab Practices. [Link]

-

Organic Syntheses. Acrolein diethyl acetal. [Link]

-

Organic Syntheses. Acrolein, diethyl acetal. [Link]

-

ChemSrc. This compound. [Link]

- Whetstone, R. R. Preparation of acrolein acetal. U.S.

-

Okopi, S. O., et al. 1 H-NMR spectrum of 2-(4-ethyl-3-methoxybenzyl) oxirane (Methyl eugenol epoxide). ResearchGate. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US2626283A - Preparation of acrolein acetal - Google Patents [patents.google.com]

- 4. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]

- 5. fiveable.me [fiveable.me]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. leah4sci.com [leah4sci.com]

- 8. This compound | CAS#:13269-77-7 | Chemsrc [chemsrc.com]

- 9. rmu.edu [rmu.edu]

- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Working Safely with Peroxides and Hydroperoxides in the Laboratory | Lab Manager [labmanager.com]

- 14. Peroxide Lab Practices | Ohio University [ohio.edu]

Spectroscopic Profile of 2-(Diethoxymethyl)oxirane: A Technical Guide

This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of 2-(Diethoxymethyl)oxirane (CAS No. 13269-77-7), a valuable bifunctional molecule incorporating both an epoxide and a diethyl acetal moiety.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data integral to the structural elucidation and quality control of this compound.

Introduction

This compound, also known as glycidaldehyde diethyl acetal, possesses a unique chemical architecture that makes it a versatile building block in organic synthesis. The presence of a reactive epoxide ring allows for a variety of nucleophilic ring-opening reactions, while the stable diethyl acetal serves as a protected aldehyde. Accurate and thorough spectroscopic analysis is paramount to confirm the structural integrity of the molecule and to monitor its transformations in chemical reactions. This guide will delve into the theoretical underpinnings and practical interpretation of the NMR, IR, and MS spectra of this compound.

Molecular Structure and Key Spectroscopic Features

The structure of this compound presents distinct regions that give rise to characteristic spectroscopic signals. Understanding the correlation between the molecular structure and its spectral output is fundamental for accurate interpretation.

Figure 1: Molecular structure of this compound with atom numbering for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and analyzed using a high-field NMR spectrometer (e.g., 400 or 500 MHz). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

Data Interpretation: The ¹H NMR spectrum of this compound is expected to show distinct signals for the epoxide and diethyl acetal protons. Due to the chiral center at C2, the protons on the adjacent carbons can be diastereotopic, leading to more complex splitting patterns than might be initially expected.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H on C5 & C7 (2 x -CH₃) | ~1.2 | Triplet (t) | ~7.0 |

| H on C1 (epoxide -CH₂) | ~2.6 and ~2.8 | Doublet of doublets (dd) | J_gem ≈ 5.0, J_vic ≈ 2.5 and 4.0 |

| H on C2 (epoxide -CH) | ~3.1 | Multiplet (m) | - |

| H on C4 & C6 (2 x -OCH₂) | ~3.5 and ~3.7 | Quartet (q) or Multiplet (m) | ~7.0 |

| H on C3 (acetal -CH) | ~4.5 | Doublet (d) | ~5.0 |

Causality Behind Experimental Choices and Interpretation:

-

Solvent: CDCl₃ is a common choice due to its good dissolving power for a wide range of organic compounds and its single, well-defined residual peak at 7.26 ppm.

-

Chemical Shifts: The protons on the epoxide ring (C1 and C2) are expected in the 2.5-3.5 ppm region, a characteristic chemical shift range for epoxides due to ring strain and the electronegativity of the oxygen atom.[4][5] The acetal proton (H on C3) is significantly deshielded by two adjacent oxygen atoms, thus appearing further downfield (~4.5 ppm). The methylene protons of the ethyl groups (H on C4 and C6) are adjacent to an oxygen atom and are expected around 3.4-4.5 ppm.[6][7]

-

Diastereotopicity: The presence of a stereocenter at C2 renders the two protons on C1 and the two methylene protons within each ethyl group diastereotopic. This means they are in chemically non-equivalent environments and can have different chemical shifts and couple to each other, leading to more complex multiplets than simple quartets for the methylene groups.

¹³C NMR Spectroscopy

Experimental Protocol: The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. Proton decoupling is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Interpretation: The proton-decoupled ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C5 & C7 (-CH₃) | ~15 |

| C1 (epoxide -CH₂) | ~45 |

| C2 (epoxide -CH) | ~52 |

| C4 & C6 (-OCH₂) | ~62 |

| C3 (acetal -CH) | ~102 |

Causality Behind Interpretation:

-

Epoxide Carbons: The carbons of the epoxide ring (C1 and C2) typically resonate in the 40-60 ppm range, which is upfield compared to other ether carbons due to the ring strain.[4][6][7]

-

Acetal Carbon: The acetal carbon (C3) is bonded to two oxygen atoms, which strongly deshields it, causing its signal to appear significantly downfield, typically in the 90-110 ppm region.[8]

-

Ether Carbons: The methylene carbons of the ethoxy groups (C4 and C6) are in a typical ether environment and are expected to appear in the 60-80 ppm range.[9] The terminal methyl carbons (C5 and C7) are the most shielded and appear at the highest field (~15 ppm).

Infrared (IR) Spectroscopy

Experimental Protocol: The IR spectrum of this compound, a liquid at room temperature, is typically obtained using a neat sample placed between two salt plates (e.g., NaCl or KBr) in an FTIR spectrometer. Alternatively, a thin film can be cast on a salt plate.

Data Interpretation: The IR spectrum reveals the presence of specific functional groups based on their characteristic vibrational frequencies.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2850-3000 | Strong |

| C-H stretch (epoxide ring) | ~3050 | Medium-Weak |

| C-O-C stretch (ether/acetal) | 1050-1150 | Strong |

| C-O stretch (epoxide ring, asymmetric) | ~1250 | Medium |

| Epoxide ring deformation ("ring breathing") | ~915 and ~840 | Medium |

Causality Behind Interpretation:

-

C-H Stretching: The strong absorptions between 2850 and 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the alkyl portions of the molecule. The weaker band around 3050 cm⁻¹ is indicative of the C-H stretching within the strained epoxide ring.[10]

-

C-O Stretching: The most prominent feature in the fingerprint region is expected to be a strong, broad band between 1050 and 1150 cm⁻¹, corresponding to the C-O-C stretching vibrations of the acetal and ether linkages.[7] Epoxides also show a characteristic C-O stretching band around 1250 cm⁻¹.[4]

-

Epoxide Ring Vibrations: The presence of the epoxide ring can be further confirmed by the appearance of bands around 915 cm⁻¹ (asymmetric ring stretching) and 840 cm⁻¹ (symmetric ring stretching or "ring breathing").[10] The absence of a strong, broad O-H band around 3200-3600 cm⁻¹ and a strong C=O band around 1700 cm⁻¹ is also a key indicator of the compound's purity and the integrity of the epoxide and acetal groups.[4][6]

Mass Spectrometry (MS)

Experimental Protocol: Mass spectral data is typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the high-vacuum source, where it is bombarded with high-energy electrons, causing ionization and fragmentation.

Data Interpretation: The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. The fragmentation pattern is a molecular fingerprint that can be used to confirm the structure.

Predicted Fragmentation Pathway:

Sources

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Glycidaldehyde diethyl acetal | C7H14O3 | CID 4623426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Spectroscopy of Ethers and Epoxides [sites.science.oregonstate.edu]

- 5. CH 336: Epoxide Spectroscopy [sites.science.oregonstate.edu]

- 6. Spectroscopic Identification of Ethers and Epoxides [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. Ethers and Epoxides [sites.science.oregonstate.edu]

- 10. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-(Diethoxymethyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Diethoxymethyl)oxirane is a bifunctional molecule containing both a strained oxirane ring and an acetal group. This guide provides a comprehensive technical overview of its anticipated thermal stability and potential decomposition pathways. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes established principles of epoxide and acetal chemistry to predict its behavior under thermal stress. Furthermore, it outlines detailed experimental protocols for researchers to rigorously determine its thermal properties, ensuring scientific integrity and providing a roadmap for future studies. This guide is intended to be an essential resource for professionals in research, development, and quality control who handle this or structurally similar compounds.

Introduction: Chemical Identity and Significance

This compound, also known as glycidaldehyde diethyl acetal, possesses a unique molecular architecture that makes it a valuable intermediate in organic synthesis.[1] The presence of a reactive epoxide ring allows for various nucleophilic ring-opening reactions, while the diethoxymethyl group serves as a protected aldehyde, which can be deprotected under specific conditions.[2][3] This dual functionality makes it a versatile building block in the synthesis of more complex molecules, potentially including pharmaceutical agents and fine chemicals.[4]

Understanding the thermal stability of such a compound is paramount for several reasons:

-

Safety: Uncontrolled decomposition can lead to pressure buildup and the release of potentially hazardous materials.[5]

-

Process Optimization: Knowledge of decomposition temperatures allows for the safe and efficient design of reaction conditions, distillation, and purification processes.

-

Storage and Handling: Establishes safe long-term storage conditions to prevent degradation and ensure material purity.[6]

-

Quality Control: In pharmaceutical applications, any degradation products could be considered impurities that need to be identified and controlled.[3]

This guide will delve into the predicted decomposition mechanisms based on the known reactivity of its constituent functional groups and provide a robust framework for the experimental determination of its thermal stability profile.

Predicted Thermal Decomposition Pathways

The thermal decomposition of this compound is expected to be dictated by the relative stabilities of the oxirane ring and the acetal group. Generally, organic compounds with C-C and C-H bonds have lower thermal stability compared to many inorganic salts and metals.[7] The decomposition process is a kinetic phenomenon where increased temperature provides the necessary activation energy for bond cleavage.[6]

Based on the principles of organic chemistry, two primary decomposition initiation pathways are plausible:

Pathway A: Oxirane Ring Opening and Rearrangement

The three-membered oxirane ring is highly strained (approximately 27 kcal/mol), making it susceptible to thermal ring-opening.[8] This can proceed through a homolytic cleavage to form a diradical, which can then undergo rearrangement.

Pathway B: Acetal Fragmentation

The acetal group, while generally stable, can also undergo thermal decomposition, particularly at elevated temperatures. This could involve fragmentation to form an enol ether and ethanol, or other radical-mediated processes.

It is also conceivable that a concerted mechanism involving both functional groups could occur, though this is likely to have a higher activation energy. The initial decomposition is likely to be an endothermic process, but subsequent secondary reactions could be exothermic.[9]

Experimental Approaches for Determining Thermal Stability

A multi-faceted approach employing several thermal analysis techniques is essential for a comprehensive understanding of the thermal stability of this compound.[10][11] The most relevant techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[12]

| Technique | Information Gained | Relevance to this compound |

| Thermogravimetric Analysis (TGA) | Measures mass loss as a function of temperature in a controlled atmosphere.[13] | Determines the onset temperature of decomposition and the temperature ranges of mass loss events. Can indicate the presence of volatile decomposition products.[14] |

| Differential Scanning Calorimetry (DSC) | Measures the heat flow into or out of a sample as a function of temperature.[15] | Identifies endothermic (melting, boiling, decomposition) and exothermic (crystallization, some decomposition reactions) events.[16] Can determine the glass transition temperature (Tg) if the material is amorphous.[17] |

| TGA coupled with Evolved Gas Analysis (EGA) | TGA instrument coupled to a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR).[9] | Identifies the chemical nature of the gaseous products evolved during decomposition, providing direct evidence for the proposed decomposition pathways.[9] |

Logical Workflow for Thermal Analysis

Caption: Experimental workflow for thermal analysis.

Detailed Experimental Protocols

The following protocols are designed to be self-validating and provide a clear path for obtaining reliable data.

Protocol for Thermogravimetric Analysis (TGA)

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Experimental Conditions:

-

Purge Gas: High purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[5]

-

-

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition, defined as the temperature at which a significant mass loss begins.

-

Note the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).

-

Protocol for Differential Scanning Calorimetry (DSC)

-

Instrument: A calibrated Differential Scanning Calorimeter.[18]

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a hermetically sealed aluminum pan. An empty, hermetically sealed pan should be used as a reference.

-

Experimental Conditions:

-

Purge Gas: High purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at a low temperature (e.g., -50 °C) for 5 minutes.

-

Ramp the temperature to 400 °C (or a temperature beyond the decomposition observed in TGA) at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

Identify and integrate any endothermic or exothermic peaks to determine the enthalpy change (ΔH) associated with each thermal event.

-

Determine the glass transition temperature (Tg) if observable as a step change in the baseline.[17]

-

Data Interpretation and Safety Considerations

Interpreting the Results:

-

A sharp mass loss in the TGA curve accompanied by a sharp endotherm in the DSC curve would likely indicate boiling. The boiling point of this compound is reported to be approximately 190.3 °C.[19]

-

Mass loss occurring at temperatures above the boiling point, especially if associated with exothermic events in the DSC, is indicative of decomposition.

-

The complexity of the TGA and DSC curves can provide insight into the number of decomposition steps. For instance, a multi-stage mass loss suggests a sequence of decomposition reactions.[5]

Safety Precautions:

-

Due to the flammable nature of this compound, all handling should be performed in a well-ventilated fume hood, away from ignition sources.[1]

-

The potential for pressure buildup during decomposition necessitates the use of appropriate pressure-relief systems in any large-scale heating operations.

-

Personal protective equipment (safety glasses, gloves, lab coat) should be worn at all times.

-

The decomposition products may be hazardous; therefore, the exhaust from the thermal analysis instruments should be properly vented.

Conclusion

This guide has provided a theoretical and practical framework for understanding and evaluating the thermal stability of this compound. By combining the predictive power of chemical principles with rigorous experimental methodologies, researchers and drug development professionals can ensure the safe handling, processing, and storage of this valuable chemical intermediate. The outlined protocols for TGA and DSC, along with the proposed workflow, offer a clear and scientifically sound approach to generating the critical data needed for process safety, quality control, and regulatory compliance. Further studies employing evolved gas analysis are highly recommended to definitively elucidate the decomposition pathways.

References

-

Thermal Decomposition Mechanisms of Epoxies and Polyurethanes. (n.d.). OSTI.GOV. Retrieved from [Link]

-

Lionetto, F., & Frigione, M. (2020). Thermal decomposition mechanisms of epoxies and polyurethanes. In Materials. ResearchGate. Retrieved from [Link]

-

Musto, P., Abbate, M., Ragosta, G., & Scrinzi, E. (1982). Differential scanning calorimetry study of reactions of epoxides with polyamines. Journal of Thermal Analysis, 25(1), 139-148. AKJournals. Retrieved from [Link]

-

Shimadzu Corporation. (n.d.). Epoxy Curing Studies with Isothermal Differential Scanning Calorimetry Method. Retrieved from [Link]

-

Wang, Z., Yan, J., Li, Y., & Chen, W. (2019). Thermal Decomposition of Epoxy Resin Under SF6 Atmosphere. MATEC Web of Conferences, 292, 02033. Retrieved from [Link]

-

Innovatech Labs. (2020, April 27). Using Differential Scanning Calorimetry (DSC) to Identify Source of Epoxy Failures. Retrieved from [Link]

-

Wang, Y., Liu, Y., Li, Y., & Wang, J. (2018). The thermal decomposition behavior and kinetics of epoxy resins cured with a novel phthalide-containing aromatic diamine. RSC Advances, 8(3), 1365-1374. ResearchGate. Retrieved from [Link]

-

Differential scanning calorimetry (DSC) thermograms of (a) epoxide (EP)–EPOSS, (b) amine (AM). (n.d.). ResearchGate. Retrieved from [Link]

-

A Plus Coating. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

Notario, R., & Liebman, J. F. (2010). Thermochemical Studies of Epoxides and Related Compounds. Journal of Physical Chemistry A, 114(1), 13-19. National Institutes of Health. Retrieved from [Link]

-

University of North Texas. (n.d.). EPOXY THERMOSETS AND THEIR APPLICATIONS. II. THERMAL ANALYSIS. Retrieved from [Link]

-

Mettler Toledo. (2018, June 27). Thermal Analysis of Organic Compounds. AZoM. Retrieved from [Link]

-

Stern, S., & Dierdorf, D. (2005). Thermogravimetric Analysis (TGA) of Various Epoxy Composite Formulations. Defense Technical Information Center. Retrieved from [Link]

-

Thermogravimetric analysis (TGA) curves of pure epoxy and the manufactured composites. (n.d.). ResearchGate. Retrieved from [Link]

-

Universallab. (2024, June 30). Summary of Methods for Testing the Thermodynamic Properties of Materials. Retrieved from [Link]

-

PHYWE Systeme GmbH & Co. KG. (n.d.). Temperature behaviour of organic compounds. Retrieved from [Link]

-

Wright-Patterson Air Force Base. (1964). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. Defense Technical Information Center. Retrieved from [Link]

-

Johns, I. B., McElhill, E. A., & Smith, J. O. (1962). Thermal Stability of Organic Compounds. Industrial & Engineering Chemistry Product Research and Development, 1(1), 2-6. ACS Publications. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Glycidaldehyde diethyl acetal. In PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-[5-(Diethoxymethyl)tetradecyl]oxirane. In PubChem. Retrieved from [Link]

-

Majer, J., & Pospisil, T. (2021). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 17, 2392-2462. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Oxirane, 2-[[3-(diethoxymethylsilyl)propoxy]methyl]-. In Substance Registry Services. Retrieved from [Link]

-

2a biotech. (n.d.). This compound. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Oxirane, (ethoxymethyl)- (CAS 4016-11-9). Retrieved from [Link]

-

Salih, N., Salimon, J., & Yousif, E. (2012). The Effect of Reaction Temperature on Retaining Oxirane Oxygen Contents in the Synthesis of Epoxidized Diethanolamides. American Journal of Applied Sciences, 9(9), 1362-1365. Science Publications. Retrieved from [Link]

Sources

- 1. Glycidaldehyde diethyl acetal | C7H14O3 | CID 4623426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CAS 585-45-5: 2-{[3-(trifluoromethyl)phenoxy]methyl}oxirane [cymitquimica.com]

- 5. matec-conferences.org [matec-conferences.org]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Temperature behaviour of organic compounds | PHYWE [phywe.com]

- 8. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 9. osti.gov [osti.gov]

- 10. thermalsupport.com [thermalsupport.com]

- 11. engineering.unt.edu [engineering.unt.edu]

- 12. azom.com [azom.com]

- 13. Summary of Methods for Testing the Thermodynamic Properties of Materials | Universal Lab Blog [universallab.org]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. Differential Scanning Calorimetry (DSC) - A Plus Coating [apluscoating.com]

- 16. Epoxy Curing Studies with Isothermal Differential Scanning Calorimetry Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 17. Differential Scanning Calorimetry Case Study: Epoxy [innovatechlabs.com]

- 18. akjournals.com [akjournals.com]

- 19. This compound | CAS#:13269-77-7 | Chemsrc [chemsrc.com]

Solubility Profile of 2-(Diethoxymethyl)oxirane in Common Organic Solvents

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(Diethoxymethyl)oxirane (CAS: 13269-77-7), a key building block in organic synthesis.[1][2][3] Lacking readily available quantitative solubility data in literature, this document establishes a predicted solubility profile based on first principles of molecular interactions and the physicochemical properties of the molecule. We delve into the theoretical underpinnings of its solubility, outline a robust experimental protocol for its quantitative determination, and discuss the practical implications for its use in research and development. This guide is intended for researchers, chemists, and drug development professionals who utilize epoxides and their derivatives in synthesis, purification, and formulation.

Introduction: Understanding this compound

This compound is a bifunctional organic molecule featuring two key functional groups: a highly reactive three-membered oxirane (epoxide) ring and a stable diethyl acetal.[3] The molecular structure, C₇H₁₄O₃, combines a polar, reactive epoxide head with a more flexible, moderately polar acetal group.[3][4]

The significant ring strain of the epoxide group (approximately 25 kcal/mol) makes it susceptible to ring-opening reactions with a wide array of nucleophiles, including alcohols, amines, and thiols.[5][6] This reactivity is fundamental to its application as an intermediate in the synthesis of more complex molecules, such as pharmaceuticals and specialty polymers. Understanding its solubility is paramount for optimizing reaction conditions, designing effective purification strategies (like crystallization and extraction), and formulating stable solutions.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[7] The solubility of this compound is dictated by the interplay of its structural features and the properties of the solvent.

Molecular Structure Analysis:

-

Polar Regions: The molecule contains three oxygen atoms—one in the oxirane ring and two in the diethyl acetal group. These atoms create regions of high electron density, resulting in dipole moments and making the molecule polar. These oxygens can act as hydrogen bond acceptors, allowing for favorable interactions with protic solvents like alcohols.[8][9]

-

Nonpolar Regions: The ethyl groups of the acetal and the hydrocarbon backbone of the molecule are nonpolar. These regions interact favorably with nonpolar solvents through London dispersion forces.[7]

-

Absence of Hydrogen Bond Donors: The molecule lacks acidic protons directly bonded to an electronegative atom, meaning it cannot act as a hydrogen bond donor.[10]

This dual character—possessing both polar and nonpolar regions—suggests that this compound will be soluble in a broad range of organic solvents but will have limited solubility in highly polar solvents like water, where the nonpolar hydrocarbon portion dominates.[8][11]

Caption: Figure 1: Key structural features governing solubility.

Predicted Solubility in Common Organic Solvents

Based on the theoretical principles discussed, a qualitative solubility profile for this compound can be predicted. Epoxides and ethers are generally soluble in a wide range of organic solvents.[8][12] A structurally similar compound, 2-(2-ethylhexoxymethyl)oxirane, is known to be soluble in acetone, chloroform, and toluene, which supports these predictions.[13]

Table 1: Predicted Solubility Profile of this compound at Ambient Temperature

| Solvent | Solvent Class | Predicted Solubility | Rationale for Prediction |

| Hexane | Nonpolar | Miscible | Strong van der Waals interactions between the solvent and the alkyl portions of the solute. |

| Toluene | Nonpolar (Aromatic) | Miscible | Favorable interactions with the nonpolar backbone; similar to other epoxides.[12][13] |

| Diethyl Ether | Polar Aprotic | Miscible | "Like dissolves like"; both are ethers, ensuring high compatibility.[11] |

| Dichloromethane (DCM) | Polar Aprotic | Miscible | Effective at dissolving moderately polar compounds with nonpolar character. |

| Tetrahydrofuran (THF) | Polar Aprotic | Miscible | A cyclic ether, highly compatible with the solute's ether and epoxide functionalities. |

| Ethyl Acetate | Polar Aprotic | Miscible | Good solvent for moderately polar compounds; can accept hydrogen bonds. |

| Acetone | Polar Aprotic | Miscible | A polar ketone capable of strong dipole-dipole interactions.[13] |

| Acetonitrile | Polar Aprotic | Soluble | Highly polar; solubility may be slightly less than in other aprotic solvents but still high. |

| Ethanol | Polar Protic | Miscible | The solute can accept hydrogen bonds from ethanol's hydroxyl group. |

| Methanol | Polar Protic | Miscible | Similar to ethanol, capable of hydrogen bonding with the solute's oxygen atoms. |

| Water | Polar Protic | Sparingly Soluble | The nonpolar C₇ hydrocarbon body limits miscibility despite the presence of H-bond acceptors.[8][11] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative data, a standardized experimental protocol is required. The isothermal equilibrium method is a reliable technique for determining the solubility of a liquid solute in a solvent. This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.

Objective: To determine the solubility of this compound in a given organic solvent (e.g., in g/100 mL) at a controlled temperature (e.g., 25°C).

Materials:

-

This compound (≥95% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.1 mg accuracy)

-

20 mL glass vials with PTFE-lined screw caps

-

Positive displacement micropipettes

-

Temperature-controlled incubator shaker or water bath

-

Vortex mixer

-

Syringe filters (0.22 µm, PTFE)

Caption: Figure 2: Step-by-step isothermal equilibrium method.

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Tare a clean, dry 20 mL glass vial on the analytical balance.

-

Add approximately 10 mL of the chosen solvent to the vial and record the exact mass.

-

Add this compound dropwise until a separate, undissolved phase is clearly visible, ensuring an excess of the solute. Cap the vial tightly.

-

Prepare at least three replicates for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to 25°C (or the desired temperature).

-

Agitate the samples for 24 hours to ensure that equilibrium between the dissolved and undissolved phases is reached. The causality here is that sufficient time and energy (agitation) are required to overcome the activation energy of dissolution and reach a stable saturation point.

-

-

Phase Separation:

-

After 24 hours, remove the vials from the shaker and place them in a stationary rack within the same temperature-controlled environment for at least 2 hours. This allows the undissolved solute to settle completely, preventing contamination of the supernatant.

-

-

Sampling:

-

Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a positive displacement pipette fitted with a syringe filter. The filter is a critical self-validating step to ensure no suspended micro-droplets of undissolved solute are transferred.

-

Dispense the aliquot into a pre-weighed vial and record the total mass of the vial plus the aliquot.

-

-

Solvent Evaporation:

-

Remove the solvent from the aliquot vial under a gentle stream of nitrogen or by using a vacuum evaporator. Avoid excessive heat, which could cause the solute to evaporate.

-

Continue until the mass of the vial is constant, indicating all solvent has been removed.

-

-

Calculation:

-

Record the final mass of the vial containing only the dried solute residue.

-

Calculate the mass of the solute and the mass of the solvent in the aliquot.

-

Convert the mass of the solvent to volume using its known density at the experimental temperature.

-

Express solubility as grams of solute per 100 mL of solvent: Solubility ( g/100 mL) = (Mass of Solute / Volume of Solvent) x 100

-

Practical Implications in Research & Development

A thorough understanding of the solubility of this compound is not merely academic; it has direct consequences for laboratory and industrial applications:

-

Reaction Medium Selection: Choosing a solvent in which all reactants are fully dissolved is critical for achieving optimal reaction kinetics and yields. For reactions involving this epoxide, solvents like THF, DCM, or acetone are excellent initial choices.

-

Purification Processes: Solubility data is essential for developing purification protocols. For example, in crystallization, a solvent system must be identified where the compound is soluble at high temperatures but less soluble at low temperatures. For liquid-liquid extraction, immiscible solvents with differential solubility for the product and impurities are required.

-

Formulation and Storage: In drug development or materials science, active ingredients must be formulated in a stable solution. Knowing the solubility limit prevents precipitation during storage and ensures a homogeneous product.

Conclusion

This compound is a versatile synthetic intermediate whose utility is closely tied to its solubility characteristics. While specific quantitative data is not widely published, a strong predictive understanding can be derived from its molecular structure. It is predicted to be miscible with a wide range of common nonpolar and polar organic solvents, with limited solubility in water. For applications requiring precise concentration data, the detailed isothermal equilibrium protocol provided in this guide offers a reliable method for its determination. This foundational knowledge is crucial for chemists and researchers to effectively utilize this compound in synthesis, purification, and formulation.

References

- NEWECO. (2020, June 15). Epoxy resins are soluble in organic solvents such as aromatic ketones. Quanzhou Neweco High Polymer Material Co. Ltd. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqtrvIa7iD0oV8UJmR8A3za_4br9fp9comGeCE_2kNbEQMqxe9oZhtz9HQM3Lq5YOEv8t1KsOZkU_cvJZCkjl-EqKGI5Xz419s6pXEzbX_WaVECnzsUCZaLoeOVHqeVtKu6iAnk63VmmTTCDqJKdldcNszvJYoyI5nyq-YqwIGYBLJOQcPjy0yKiT5WBo9nPp5o6E=]

- Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2DLC2l20-fvfaisvIDXm_rQg5uS7KN2rMqYuEsHFin2szOYyCKFUnwzyCt1NT7N_J_PCCn1Gu3Ppsc0ts63a51aLFrZLnzjzbnhfBy0--1JhQFE2JlVvCyM7WIMcwz6tC67OczLW01qx7Jc_PnL1pCgs4Xmm7EL0U-HnOd35hvtS1LCV8pw==]

- OpenOChem Learn. Physical Properties of Ethers and Epoxides. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHga2xVCTbJT4PIor5F-fLqUTOau0AkucmwcTuGDmvy-GiwqmnnXYLg_S-t3VD3CLe8PpYtl8MzQU44IzM8ajebW59CNzFqlnhLiQ7OJPwBJAAYrQVqwIoM9TlZeUNZvpUeC1u91c1SIno9h161xJQTiqKKtSyZHN6dMUfY5s0ORwJrmtXmJUWZh1tx9Xc0X-b32_qzXvFAIYY9v9j5wCtOYsFBSAGsq9apipcgD4V6Qw4=]

- Scribd. Procedure For Determining Solubility of Organic Compounds. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1hgVQSm9K7gakUmu8xu9ho2PIqEMTaehWSp-qBs3gcNeAiFHidzWuK9zM1O6w3C2zR87FoiuONFTFn9tKV-hC3ofU1H9P4SPi3UtzTB4iosq0Q7X0ZlFs9tmLOWx43vHPYi1MrClmT4U5t4FzVZMzQp8VE1fX3UiqGwMAAjBLWPvzXROy15KxSHC1Cy2gJUt5JQzuNtD4]

- Unknown. Experiment: Solubility of Organic & Inorganic Compounds. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIA2PHHOdRN_zWJ6gdGi03LjHttswe0uo_hKUASM6CMBJR3hPdYJejq5b_PAPpaNKo9hey7WR-gaYvOZd2ZBthXGWr1UTNySpyc_QuF9gojvTTAvZ62h8irG5Pn0j8zbcWOo0=]

- PubChem. 2-[5-(Diethoxymethyl)tetradecyl]oxirane. National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDouzXrncYeW17Ckk0ELVqD1DAUf33xiYY0aqDW4186ao4ErczAL2H_o2zK42-mYlUxEQBcSqVGtpjED_U9WPnHmVjE5ztFNNG5QVN62gUvZGjqks1dLsEnxn4RdWbO7Ek5lNE6h6oHIg76asfyqmsU89Eqr8aGEVfJ7UVISo7B0hUpGSYYmRGLTST]

- Unknown. Factors affecting solubility. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUCjHweJ0qe096qzBXzIeqIzajn-z0Wxj16xVAbRaPNjWdsy6l7mfZGJrdC1373eagU-OubfqYlXV41hij10mjMenlZuAv-QhZJp5MY5DZpxTdBlGD1FTpWPQX87JSbwfRGErX1xONdBr9rjq3E_VWNvKrcJ4MfixtrW4F-pVTrAyv8RI=]

- University of Toronto. (2023, August 31). Solubility of Organic Compounds. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdpKpV2oXLQAbYKfNK5Yuaj810gNXHbEjuxZxtGQuYCGqN9HWuHItUoMBReP_x6Eke9w01ONvWNuqVcxagTAn-36q0r3gbLRakJ5Q1Va3aYW2ACT6SZ0wwfWSL0v4tJGih1X5bFEbhPa11j6wAJtW56EM2lUcBjfrB1_P4l9xnDh9ja_p-7ck=]

- ChemSrc. (2025, August 23). This compound. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9q3IJOAQ9Z2A5wKA-AxrHgcG-xepmu_0dKBRRapRziRKU4jTlfNOBVys3pC67uQ0VwgHt2e1Xzc0OMvk1AHaw2WAb3-FuMrWRfYPL3IfbyJQMPemGvaLADxu3z3QAX0ClspI35Zbb6lZKrd4SPw==]

- ChemicalBook. (S)-2-(Diethoxymethyl)oxirane. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtZdSeRea4VNH5cS0V4dIMUemN8pIdbnsS0vsrRuVYFvTSJQQUTjqtfA87s9tOm4oBVNQMRSeEbLfRLV_8Ob15HNmrmMHiHrTvdwmI6WRwa2pyVITtj9LXEZnu5ZRauwNSbxD80yK1mEqqTaJ5yHjN7ThqB2Un]

- Unknown. Epoxides. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6k0OpQqROBT1utvmQiPVpIasgBh024kbrZfAchQRoEUFBC901iuUMl1VctvskICfw2hRgy9rShBEw1i6IVGe2lNFGEhktZ-p7j9dAkx6cSBjwvPcGFU6lf3oiQ0ue4xUwShHziUSSuixazlkQ3eHE64EQibfgZ4vUxqNDIvZxQ2ZGllcuSg==]

- Wikipedia. Epoxide. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbAB_-kWF6X5evukF1CHttH4ELrzxVvZrdMOJsOunoCrSNyx2OOHOGFFaoAVz6FKFRSismNPne_-W0nup9n6iKzUVhYfQWeW4LBDsP-avWkmzG8t_jcBieeTyHzZFXOg==]

- 2a biotech. This compound. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqV49yF4sGE2I236okGapYMfNelbGLv_McI-GyTNWKfnpZQ_IJAo3RztCUFXN75gKyu6xBNexJ1SNIOxELlUrPn5x8jVi5BRe1pGOxR4m0AUVu21-tsMPV5dEGWDNKL5-Wu1JYxhl-3prOQITeUMlthun8]

- Unknown. Ethers & Epoxides. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-BX2w9yUKpgjlDobYHXDGDt73SuGOHs2f_J1Nj5rIdlKOWQ2g18f0dbg2rOuyyD7vlWhjV-BRczUPiAFcEi47a7lj6W7uy4WBKkj10HmgCE9BnSeiPOj9W0kxQwL8WfQ9kkLDtvAHwJzrzzyc3LZwgrkZRRXesiXo_LK0MrFNLemdExn9M-7n]

- Solubility of Things. (2-(2-ethylhexoxymethyl)oxirane). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZKPQWwLVHiT_thP5zdHirq7RqKKurrVv7DUTfAAAuaMjv48RMC1KNuuowDyS6W9MlhGWebWrcgiN_nIYn_wXzRvv07rSEtArnMIQJX4DiRqK0YgHa7h9VlpXzV9W5p7SfZ9GNieEJaOC1vSsA3mHEJwvyCpiBU8jd]

- Sigma-Aldrich. Solvent Miscibility Table. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHghNtQ_ua1fjMclz24ivgNwSTvFTsDm0gOyrW1_tFOoTRXgRdRmdmDU3N9wiLoRioHtFSuO0l5kHdSDBkDF9ydwF1FX2fga6CefGv52zIyHYCtzXIYSqmbszTKjb0xcLdQ3G3NZZrMjhsz738BHa8gZ6IK2Vl5ZAb4q8fUNnG357unmnIiqkikClJpyUdgu_seL5lXxWrE1r_B-yAiUJaI3inY7SzAyrP2ZhnkjNFjkj9DkYNGj_jYiwMjGBT1OQ==]

- Master Organic Chemistry. (2015, January 26). Epoxides - The Outlier Of The Ether Family. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjTaz0f9hiPexh0qsOQzAq3owGk-zOabpNvHMthLT502lftBSrEMfpvebIWzhtC-wx9lr269_0XKm14aj9HzWaGLn50DGN6_Qbaqs4SUtgNRDIhE8M0uwMx97xmk__xUYSDVkNR6GzO-bPVCOnxdOzETngemBOyxZYeEtNd8lk0foi-aDVfg5RuU-llz6em672SM0BtA==]

- PubChem. Glycidaldehyde diethyl acetal. National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGz90LN2_DZ3edmNB_w24oRlrSOROr4ZfFdKi7QZQwcohoDV9OQF24CylMHy422ozQQGY61BdghMakc4rdEOWxsPFYBW7NWC9ve4w-5GqXd2Ap5NLHoc40PxQV0_792HVOq54OTPJp0I5k8ag==]

Sources

- 1. This compound | CAS#:13269-77-7 | Chemsrc [chemsrc.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. Glycidaldehyde diethyl acetal | C7H14O3 | CID 4623426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-2-(Diethoxymethyl)oxirane [m.chemicalbook.com]

- 5. Epoxide - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Physical Properties of Ethers and Epoxides | OpenOChem Learn [learn.openochem.org]

- 9. 2-[5-(Diethoxymethyl)tetradecyl]oxirane | C21H42O3 | CID 150218402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. uomosul.edu.iq [uomosul.edu.iq]

- 11. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 12. Epoxy resins are soluble in organic solvents such as aromatic ketones - Knowledge - Quanzhou Neweco High Polymer Material Co.Ltd. [up-resin.com]

- 13. solubilityofthings.com [solubilityofthings.com]

The Art of the Acetal-Protected Epoxide: A Technical Guide to the Synthesis of 2-(Diethoxymethyl)oxirane

Introduction: The Strategic Importance of 2-(Diethoxymethyl)oxirane in Complex Synthesis

In the landscape of modern organic synthesis, the strategic deployment of bifunctional building blocks is paramount to the efficient construction of complex molecular architectures. This compound, a seemingly unassuming molecule, represents a powerful synthetic intermediate, wedding the latent reactivity of an epoxide with a protected aldehyde functionality in the form of a diethyl acetal. This unique combination allows for a diverse range of sequential and chemoselective transformations, making it a valuable precursor in the synthesis of pharmaceuticals, natural products, and other fine chemicals. The oxirane ring provides a site for nucleophilic attack, leading to the formation of β-functionalized alcohols, while the acetal group serves as a stable protecting group for a formyl moiety, which can be unveiled under acidic conditions for subsequent elaboration. This guide provides an in-depth review of the primary synthetic routes to this compound, offering field-proven insights into the experimental nuances and mechanistic underpinnings of each approach.

Primary Synthetic Trajectory: A Two-Act Play from Acrolein

The most prevalent and logical approach to the synthesis of this compound is a two-step sequence commencing with the readily available and highly reactive α,β-unsaturated aldehyde, acrolein. This strategy hinges on the selective protection of the aldehyde as a diethyl acetal, followed by the epoxidation of the now electronically isolated alkene.

Act I: The Formation of the Keystone Intermediate, Acrolein Diethyl Acetal

The successful synthesis of this compound is critically dependent on the efficient and high-yielding preparation of its immediate precursor, acrolein diethyl acetal (3,3-diethoxy-1-propene). The causality behind this initial step is clear: the direct epoxidation of acrolein is often complicated by side reactions, including polymerization and oxidation of the aldehyde. Protection of the aldehyde as an acetal circumvents these issues, rendering the molecule stable to the subsequent oxidation conditions. Two primary, well-established protocols for the synthesis of acrolein diethyl acetal are presented below.

Method 1: Dehydrochlorination of β-Chloropropionaldehyde Diethyl Acetal

This classical approach relies on an elimination reaction, where the requisite double bond is formed from a saturated precursor.

-

Reaction Scheme:

Figure 1: Synthesis of Acrolein Diethyl Acetal via Dehydrochlorination. -

Mechanistic Rationale: The reaction proceeds via an E2 elimination mechanism. The strong base, potassium hydroxide, abstracts a proton from the carbon alpha to the acetal group, while the chloride ion on the beta-carbon acts as the leaving group. The high temperature drives the reaction to completion. The use of dry, powdered potassium hydroxide is crucial to minimize the presence of water, which could lead to hydrolysis of the acetal or side reactions.

-

Experimental Protocol:

-

To a 500 mL round-bottomed flask, add 340 g (6 moles) of dry, powdered potassium hydroxide.

-

Add 167 g (1 mole) of β-chloropropionaldehyde diethyl acetal to the flask and shake vigorously.

-

Immediately attach a distillation apparatus.

-

Heat the flask in an oil bath at 210-220 °C until no more distillate is collected.

-

Transfer the distillate to a separatory funnel and remove the lower aqueous layer.

-

Dry the organic layer over anhydrous potassium carbonate, filter, and distill to yield acrolein diethyl acetal.

-

Method 2: Acid-Catalyzed Acetalization of Acrolein

This method involves the direct reaction of acrolein with an orthoformate in the presence of an acid catalyst.

-

Reaction Scheme:

Figure 2: Synthesis of Acrolein Diethyl Acetal via Direct Acetalization. -

Mechanistic Rationale: The reaction is an acid-catalyzed nucleophilic addition of ethanol (generated in situ from the orthoformate) to the carbonyl group of acrolein, followed by elimination of water to form the acetal. The use of an orthoformate as the source of the alkoxy groups and as a dehydrating agent drives the equilibrium towards the acetal product. Ammonium nitrate serves as a mild acid catalyst.

-

Experimental Protocol:

-

In a suitable reaction vessel, combine 44 g (0.79 mole) of acrolein and 144 g (0.97 mole) of ethyl orthoformate.

-

Prepare a warm solution of 3 g of ammonium nitrate in 50 mL of anhydrous ethanol and add it to the acrolein/orthoformate mixture.

-

Allow the reaction to proceed at room temperature for 6-8 hours.

-

Filter the solution and add 4 g of sodium carbonate to neutralize the catalyst.

-

Distill the mixture through a fractionating column to obtain pure acrolein diethyl acetal.

-

| Parameter | Method 1: Dehydrochlorination | Method 2: Acetalization |

| Starting Material | β-Chloropropionaldehyde diethyl acetal | Acrolein, Ethyl orthoformate |

| Reagents | Potassium hydroxide | Ammonium nitrate, Ethanol |

| Reaction Temperature | 210-220 °C | Room Temperature |

| Typical Yield | ~75% | 72-80% |

| Key Considerations | Requires high temperatures and handling of a strong base. The dryness of KOH is critical. | Milder conditions. Requires careful fractional distillation for purification. |

Table 1: Comparison of Synthetic Routes to Acrolein Diethyl Acetal.

Act II: The Epoxidation of Acrolein Diethyl Acetal

With the precursor in hand, the final step is the epoxidation of the double bond to furnish this compound. The choice of the epoxidizing agent is critical to ensure a high yield and to avoid unwanted side reactions, such as the opening of the newly formed epoxide ring or reaction with the acetal.

Primary Route: Peroxyacid-Mediated Epoxidation

The most common and reliable method for the epoxidation of unactivated alkenes is the use of a peroxyacid, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely employed reagent due to its commercial availability and relative stability.

-

Reaction Scheme:

Figure 3: Epoxidation of Acrolein Diethyl Acetal with m-CPBA. -

Mechanistic Rationale: The reaction proceeds via the "Butterfly Mechanism," a concerted process where the peroxyacid delivers an oxygen atom to the double bond. The reaction is stereospecific, though this is not a factor for the terminal alkene of acrolein diethyl acetal. The reaction is typically carried out in an inert solvent, such as dichloromethane, at or below room temperature to control the exothermicity and prevent side reactions.

-

Generalized Experimental Protocol:

-

Dissolve acrolein diethyl acetal (1 equivalent) in dichloromethane in a round-bottomed flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add a solution of m-CPBA (1.0-1.2 equivalents) in dichloromethane to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a reducing agent (e.g., sodium sulfite solution) to destroy excess peroxide.

-

Wash the organic layer with a saturated sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

-